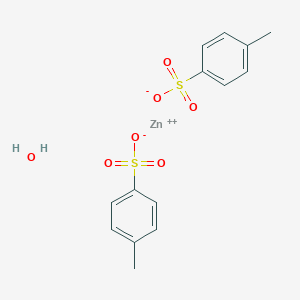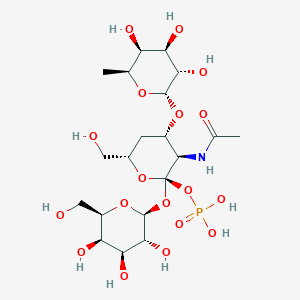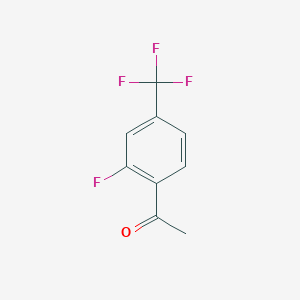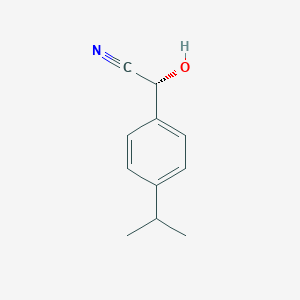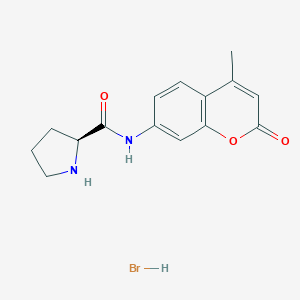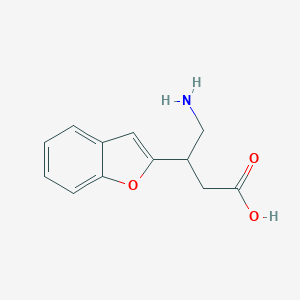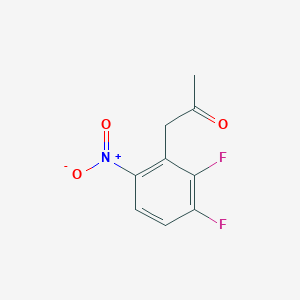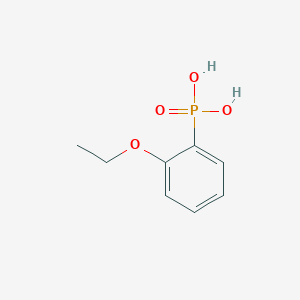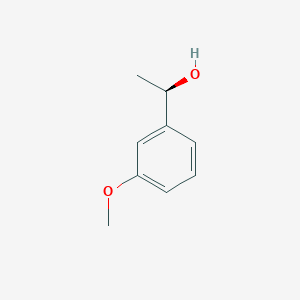
(R)-1-(3-甲氧基苯基)乙醇
描述
Synthesis Analysis
The synthesis of related compounds such as (R)-1-(4-methoxyphenyl)ethanol, a compound similar to (R)-1-(3-Methoxyphenyl)ethanol, has been achieved through biocatalytic reduction processes. For instance, a novel reductase, LpSDR, was identified for the efficient asymmetric reduction of p-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol with high conversion rates and enantiomeric excess, showcasing the potential for similar methods in synthesizing (R)-1-(3-Methoxyphenyl)ethanol (Wang & Li, 2023).
科学研究应用
生物催化生产和优化:
- 使用乳酸杆菌作为生物催化剂合成了对映体纯的 (S)-1-(4-甲氧基苯基) 乙醇,该分子对于生产各种药物中间体具有重要意义。该化合物用于合成抗组胺药,如盐酸苯海拉明和盐酸洛拉他定环烷基 [b] 吲哚,用于治疗过敏反应。优化实验条件(如 pH 值、孵育期、温度和搅拌速度)对于催化生物还原反应非常重要 (Kavi 等,2021).
动力学拆分策略:
- 通过双重动力学拆分策略,实现了制备反应更快的 1-(4-甲氧基苯基)乙醇的 (R)-对映体,对映体过量 (ee) 为 95%,该策略涉及假单胞菌脂肪酶介导的顺序乙酰化和水解 (Brown、Davies 和 Sousa,1993).
用于手性中间体合成的不对称水解:
- 使用解淀粉芽孢杆菌酯酶生产了光学纯的 1-(3',4'-亚甲二氧基苯基) 乙醇,这是合成 Steganacin 和沙美特罗的关键手性中间体。催化反应的对映选择性在特定条件下显着提高,为生物生产提供了有效的工艺 (Liu 等,2014).
含离子液体的介质中的生物催化还原:
- 使用固定化 Trigonopsis variabilis 细胞在含离子液体的体系中进行 4'-甲氧基苯乙酮的生物催化抗-Prelog 对映选择性还原,生成 (R)-1-(4-甲氧基苯基)乙醇。这比水性缓冲液的效率更高,表明细胞对高温和底物浓度的耐受性 (Lou 等,2009).
手性亚砜的对映选择性合成:
- 使用不对称亚砜作为手性助剂,实现了 2-(叔丁基氨基)-1-(对甲氧基苯基)-乙醇的 (R)-和 (S)-对映体的有效对映选择性合成。该方法扩展到 (R)-沙丁胺醇的不对称合成 (Sivakumar、Lahoti 和 Bhat,2009).
在各种反应体系中的不对称生物合成:
- 使用含离子液体的共溶剂体系和离子液体/缓冲液双相体系改进了 4-甲氧基苯乙酮向 (S)-1-(4-甲氧基苯基)乙醇的生物催化对映选择性还原,突出了反应体系设计的(Lou Wenyong,2011).
属性
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152896 | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Methoxyphenyl)ethanol | |
CAS RN |
120523-12-8 | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99796X35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

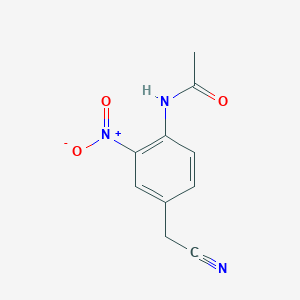
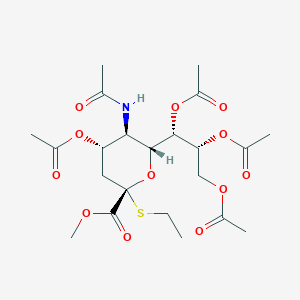
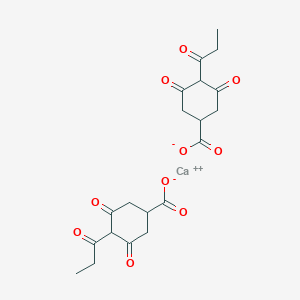
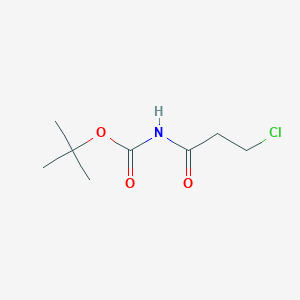
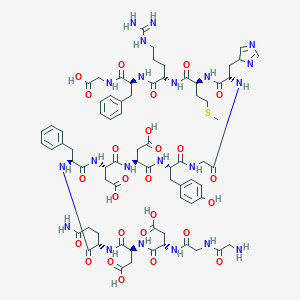
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
